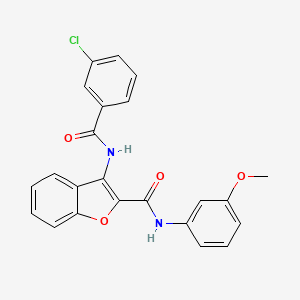
3-(3-chlorobenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorobenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C23H17ClN2O4 and its molecular weight is 420.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Compounds
- Novel benzofuran derivatives have been synthesized for potential applications as anti-inflammatory and analgesic agents. These include a variety of heterocyclic compounds derived from benzodifuranyl structures, showing promising results in inhibiting cyclooxygenase enzymes and displaying analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Biological Evaluation and Activity
- New benzofuran carboxamide derivatives were synthesized and evaluated for their antimicrobial, anti-inflammatory, and antioxidant activities. Characterization techniques like NMR, IR, Mass, and X-ray crystallography were employed for these compounds (Lavanya et al., 2017).
- Benzofuran-2-carboxamide derivatives have been investigated for their neuroprotective and antioxidant effects. Certain derivatives showed considerable protection against excitotoxic neuronal cell damage and exhibited potent antioxidant activities, suggesting their potential in neuroprotective applications (Cho et al., 2015).
Synthesis and Antimicrobial Screening
- A series of 2-azetidinone derivatives integrated with benzofuran moieties were synthesized and screened for their in vitro antimicrobial activities against various pathogenic bacteria, demonstrating potential as antimicrobial agents (Idrees et al., 2020).
Conformational Studies
- N′-p-Halobenzoyl derivatives of benzofuran compounds were studied for their structural and conformational properties, contributing to a better understanding of their chemical behavior and potential applications (Burgos et al., 1992).
Supramolecular Packing and Structural Analysis
- Benzofuran compounds have been explored for their supramolecular packing motifs, revealing new organizational modes and potential applications in material sciences and molecular design (Lightfoot et al., 1999).
Inhibition of Cell Adhesion and Anti-Inflammatory Applications
- Certain benzofuran derivatives have shown the ability to inhibit cell adhesion mediated by E-selectin, ICAM-1, and VCAM-1, suggesting their potential as anti-inflammatory agents (Boschelli et al., 1995).
Antituberculosis and Antibacterial Studies
- Studies on benzofuran-2-carbohydrazide derivatives have indicated their potential in antituberculosis applications, demonstrating the diverse biological activities of benzofuran compounds (Thorat et al., 2016).
Dopamine Antagonism and Psychotropic Effects
- Substituted benzamides, related to the benzofuran structure, have been studied for their anti-emetic and anti-psychotic properties, indicating the potential use of benzofuran derivatives in neuropsychiatric treatment (Elliott et al., 1976).
Eigenschaften
IUPAC Name |
3-[(3-chlorobenzoyl)amino]-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O4/c1-29-17-9-5-8-16(13-17)25-23(28)21-20(18-10-2-3-11-19(18)30-21)26-22(27)14-6-4-7-15(24)12-14/h2-13H,1H3,(H,25,28)(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHNTRUFSCBEAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
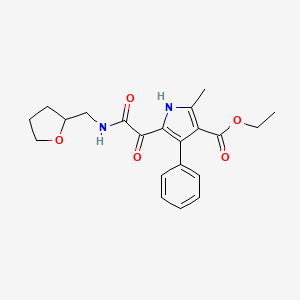

![methyl 4-[4-(ethoxycarbonyl)phenyl]-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2407673.png)
![9-(4-Butoxyphenyl)-3-[(4-methoxybenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/no-structure.png)
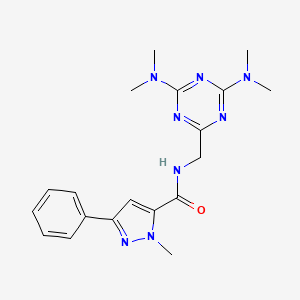
![4-methyl-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2407678.png)
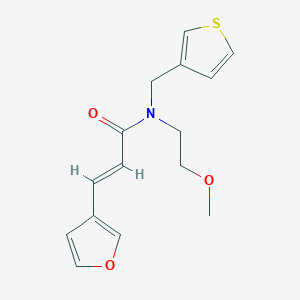

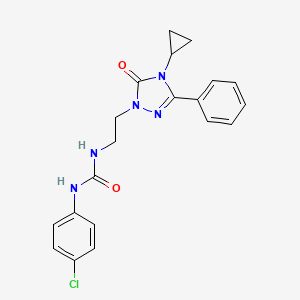
![4-(4-ethoxyphenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2407685.png)




